molecular formula C17H16FN3O2S B2938826 2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797237-05-8

2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2938826
CAS RN: 1797237-05-8
M. Wt: 345.39
InChI Key: BEAZSPZVQGIFOS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPTA, and it has been synthesized using various methods. FPTA has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

FPTA has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. FPTA has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, FPTA has been studied for its potential use in the field of neuroscience, as it has been found to modulate the activity of certain neurotransmitters.

Mechanism of Action

The mechanism of action of FPTA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. FPTA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
FPTA has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the activity of COX-2. FPTA has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer research. Additionally, FPTA has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

FPTA has various advantages and limitations for lab experiments. One of the advantages of FPTA is that it has been found to have low toxicity, making it a safer alternative to other compounds that are commonly used in lab experiments. Additionally, FPTA has been found to have good solubility in water and organic solvents, making it easier to work with in lab experiments. However, one of the limitations of FPTA is that it is relatively expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on FPTA. One area of research could be the development of more efficient and cost-effective methods for synthesizing FPTA. Additionally, further research could be conducted on the mechanism of action of FPTA, as well as its potential applications in the treatment of various diseases. Furthermore, FPTA could be studied for its potential use in the field of drug discovery, as it has been found to have promising anti-cancer properties.

Synthesis Methods

The synthesis of FPTA has been achieved using various methods. One of the most common methods involves the reaction of 2-fluorophenol with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield FPTA. Other methods involve the use of different reagents and solvents to achieve the synthesis of FPTA.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c18-13-4-1-2-5-15(13)23-12-17(22)19-8-10-21-9-7-14(20-21)16-6-3-11-24-16/h1-7,9,11H,8,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAZSPZVQGIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

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